![molecular formula C23H17FN4O4S B2508087 N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide CAS No. 1226428-86-9](/img/no-structure.png)
N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H17FN4O4S and its molecular weight is 464.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- Various derivatives of related chemical compounds have been synthesized for potential therapeutic applications. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Biological Evaluation
- Isoxazole compounds, similar in structure, have demonstrated notable anti-tumor activities. A key intermediate, N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, has been synthesized, with some derivatives showing better anti-tumor activities (Qi Hao-fei, 2011).
Radiopharmaceutical Applications
- In radiopharmaceutical research, compounds structurally related to N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide have been developed. Specifically, [18F]PBR111, a derivative, was synthesized for imaging the translocator protein (18 kDa) with PET, a crucial tool in neurodegenerative disorder research (Dollé et al., 2008).
Antimicrobial and Anticancer Activities
- Novel heterocyclic compounds incorporating an antipyrine moiety, structurally akin to this compound, have been synthesized, displaying promising antimicrobial activities (Bondock et al., 2008).
Anticonvulsant Applications
- Related compounds, such as 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones, have been investigated for their anticonvulsant activities. Notably, certain compounds in this category demonstrated significant efficacy compared to standard treatments like diazepam (Senthilraja & Alagarsamy, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethyl acetoacetate to form 3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl)ethyl 2-acetoacetate. This intermediate is then reacted with N-(4-(dimethylamino)benzyl)acetamide to form the final product.", "Starting Materials": [ "4-fluoro-3-nitrobenzoic acid", "ethyl acetoacetate", "N-(4-(dimethylamino)benzyl)acetamide" ], "Reaction": [ "Step 1: 4-fluoro-3-nitrobenzoic acid is reacted with ethyl acetoacetate in the presence of a base such as potassium carbonate to form 3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl)ethyl 2-acetoacetate.", "Step 2: The intermediate from step 1 is then reacted with N-(4-(dimethylamino)benzyl)acetamide in the presence of a base such as sodium hydride to form N-[4-(dimethylamino)benzyl]-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide.", "Step 3: The final product is purified using standard techniques such as column chromatography." ] } | |
CAS-Nummer |
1226428-86-9 |
Molekularformel |
C23H17FN4O4S |
Molekulargewicht |
464.47 |
IUPAC-Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O4S/c1-2-31-18-9-4-3-8-16(18)21-25-19(32-26-21)13-27-17-10-11-33-20(17)22(29)28(23(27)30)15-7-5-6-14(24)12-15/h3-12H,2,13H2,1H3 |
InChI-Schlüssel |
CCDCAEAOJAQVGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




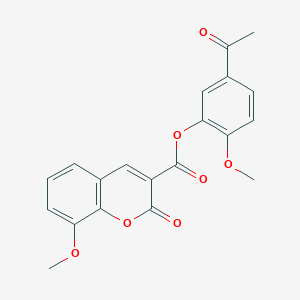
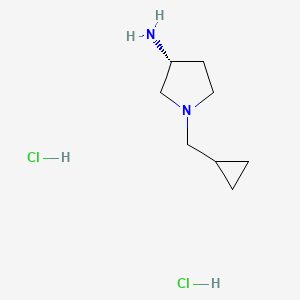
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)


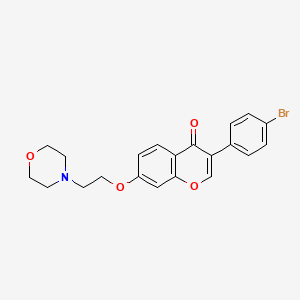
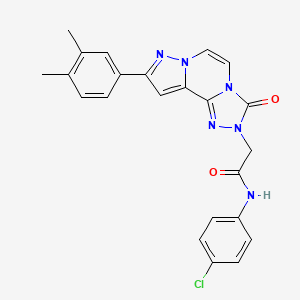
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)
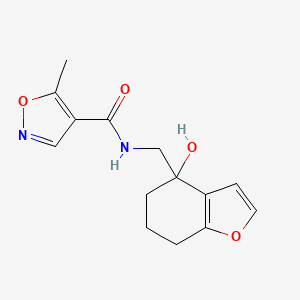

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)
